molecular formula C14H27N3O2 B13459691 tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate

tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B13459691
M. Wt: 269.38 g/mol
InChI Key: NYYQYOUTSQICAN-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-cyclopropylpiperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
  • Tert-butyl N-[2-(3-methylpiperazin-1-yl)ethyl]carbamate
  • Tert-butyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate

Uniqueness

Tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on biological activity and chemical reactivity .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-9-17-8-6-15-12(10-17)11-4-5-11/h11-12,15H,4-10H2,1-3H3,(H,16,18)

InChI Key

NYYQYOUTSQICAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNC(C1)C2CC2

Origin of Product

United States

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